N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-4-19(17-8-6-5-7-9-17)21(24)22-14-16-10-11-20-18(13-16)12-15(2)23(20)3/h5-13,19H,4,14H2,1-3H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXJGNMXYQMLKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using Fischer indolisation, which involves the reaction of aryl hydrazines with ketones under acidic conditions.
N-Alkylation: The indole core is then subjected to N-alkylation using alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens or nitro compounds in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide involves its interaction with specific molecular targets. The indole nucleus allows the compound to bind with high affinity to various receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous indole and amide derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Research Findings
Substituent Effects on Bioactivity: Fluorine (in 4-fluorobenzamide derivative): Increases metabolic stability and binding affinity to hydrophobic enzyme pockets, making it superior in pharmacokinetic profiles compared to non-fluorinated analogs . Chlorophenoxy Group (in 2-(4-chlorophenoxy)acetamide): Enhances antimicrobial activity by promoting electrophilic interactions with microbial enzymes .
Core Modifications :
- Quinazoline Core Replacement : Shifts activity from indole-mediated pathways (e.g., serotonin receptors) to kinase inhibition, demonstrating versatility in target selectivity .
- Hydroxyethyl Group : Improves solubility and central nervous system (CNS) penetration, making it a candidate for neurotherapeutic applications .
Industrial Scalability :
- Continuous flow reactors optimize yields (>85%) and purity (>98%) for this compound, outperforming batch synthesis methods used for analogs like 4-fluorobenzamide derivatives .
Biological Activity
N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
This compound has the following structural formula:
This compound features an indole moiety linked to a phenylbutanamide structure, which is crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an agonist or antagonist at certain receptor sites, influencing pathways related to pain modulation and inflammation.
Biological Activity Overview
| Activity | Description |
|---|---|
| Analgesic Effects | Exhibits potential analgesic properties by modulating pain pathways. |
| Anti-inflammatory | May reduce inflammation through inhibition of pro-inflammatory cytokines. |
| Neuroprotective | Shows promise in protecting neuronal cells from oxidative stress and apoptosis. |
Case Study 1: Analgesic Properties
A study conducted on animal models demonstrated that this compound significantly reduced pain responses in subjects subjected to thermal and chemical stimuli. The compound was compared against standard analgesics, showing comparable efficacy with a lower side effect profile.
Case Study 2: Anti-inflammatory Effects
In vitro studies revealed that this compound inhibited the production of inflammatory mediators in macrophages. Specifically, it reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Case Study 3: Neuroprotection
Research published in a peer-reviewed journal highlighted the neuroprotective effects of this compound against glutamate-induced neurotoxicity in cultured neurons. The mechanism was linked to the modulation of glutamate receptors and reduction of oxidative stress markers.
Q & A
Q. What are the optimal synthetic routes for N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide, and how do reaction conditions influence yield?
Methodological Answer:
- Stepwise Synthesis : Start with indole alkylation at the 5-position using reductive amination (NaBHCN or NaBH(OAc)) to attach the methyl group. Couple with 2-phenylbutanamide via amide bond formation using propionyl chloride in dichloroethane under basic conditions (e.g., KCO) .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., acetone vs. methanol) and temperature (reflux at 75°C vs. room temperature) to minimize byproducts like N-dealkylated impurities .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) to detect impurities <0.1% .
- Spectroscopy : Confirm indole and phenyl moieties via H/C NMR (δ 7.2–7.5 ppm for aromatic protons) and FT-IR (amide C=O stretch at ~1650 cm). Mass spectrometry (ESI-MS) should match the molecular ion at m/z = [M+H] .
Q. What stability studies are critical for this compound under experimental storage conditions?
Methodological Answer:
- Accelerated Degradation : Test under oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions at 40°C/75% RH for 14 days. Monitor degradation via HPLC; indole derivatives are prone to photodegradation—store in amber vials at –20°C .
Advanced Research Questions
Q. How can positional isomers or stereochemical variants of this compound be identified and resolved?
Methodological Answer:
- Isomer Differentiation : Use chiral HPLC (Chiralpak IA/IB columns) or capillary electrophoresis to separate enantiomers. For positional isomers (e.g., methyl substitution at indole 4- vs. 5-position), compare H NMR coupling constants and NOESY correlations .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by co-crystallizing with heavy-atom derivatives (e.g., brominated analogs) .
Q. What mechanistic insights exist for the compound’s interactions with biological targets (e.g., receptors or enzymes)?
Methodological Answer:
- Docking Studies : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding to indole-recognizing targets (e.g., serotonin receptors). Validate with SPR (surface plasmon resonance) to measure binding kinetics (K, k/k) .
- Enzymatic Assays : Test inhibition of cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorogenic substrates to assess metabolic stability .
Q. How should researchers address contradictory data in pharmacological activity assays?
Methodological Answer:
- Data Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free vs. cell-based assays). For IC discrepancies, check solvent effects (DMSO >1% may artifactually inhibit targets) .
- Statistical Analysis : Apply Grubbs’ test to identify outliers. Use Hill slope analysis to distinguish allosteric vs. competitive binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
